Fiduxosin Hydrochloride Exhibits 156-Fold Higher Affinity for α1a- Versus α1b-Adrenoceptors Compared with Tamsulosin's 55-Fold Selectivity Margin
In radioligand binding assays using cloned human α1-adrenoceptors expressed in mouse fibroblast (LTK⁻) cells, Fiduxosin Hydrochloride demonstrated a Ki of 0.160 nM (95% CL: 0.096–0.267) for α1a-adrenoceptors, 0.920 nM (95% CL: 0.659–1.28) for α1d-adrenoceptors, and 24.9 nM (95% CL: 1.92–32.3) for α1b-adrenoceptors [1]. This corresponds to an α1a/α1b selectivity ratio of approximately 156-fold and an α1d/α1b selectivity ratio of approximately 27-fold. By direct head-to-head comparison in the same experimental system, tamsulosin exhibited Ki values of 0.036 nM for α1a, 0.016 nM for α1d, and 1.99 nM for α1b, yielding an α1a/α1b selectivity ratio of approximately 55-fold [1]. Terazosin, a non-subtype-selective comparator, displayed Ki values of 5.82 nM (α1a), 9.11 nM (α1b), and 2.67 nM (α1d), with a selectivity ratio near unity [1].
| Evidence Dimension | Receptor binding affinity (Ki) and α1a/α1b selectivity ratio |
|---|---|
| Target Compound Data | Ki: α1a = 0.160 nM, α1b = 24.9 nM, α1d = 0.920 nM; α1a/α1b ratio = 156 |
| Comparator Or Baseline | Tamsulosin: Ki α1a = 0.036 nM, α1b = 1.99 nM, α1d = 0.016 nM; α1a/α1b ratio = 55. Terazosin: Ki α1a = 5.82 nM, α1b = 9.11 nM, α1d = 2.67 nM |
| Quantified Difference | Fiduxosin α1a/α1b selectivity ratio is 156-fold versus tamsulosin 55-fold (2.8× higher selectivity margin); Fiduxosin α1b affinity is 12.5-fold lower than tamsulosin α1b affinity |
| Conditions | Cloned human α1-adrenoceptors expressed in mouse fibroblast (LTK⁻) cells; radioligand: [³H]prazosin |
Why This Matters
Lower affinity for α1b-adrenoceptors is mechanistically linked to reduced cardiovascular hypotensive liability, making Fiduxosin Hydrochloride a more appropriate tool compound for studying uroselective antagonism without confounding α1b-mediated vascular effects.
- [1] Hancock AA, Buckner SA, Brune ME, et al. Preclinical pharmacology of fiduxosin, a novel α1-adrenoceptor antagonist with uroselective properties. J Pharmacol Exp Ther. 2002;300(2):478-486. Table 1. doi:10.1124/jpet.300.2.478 View Source
